Silane, 2-hexenyltrimethyl-

Organosilicon chemistry Physicochemical characterization Structure-property relationships

Silane, 2-hexenyltrimethyl- (CAS 17898-20-3), systematically named (2E)-2-hexen-1-yl(trimethyl)silane or hex-2-enyltrimethylsilane, is a C9 alkenyltrimethylsilane with molecular formula C9H20Si, average mass 156.341 Da, and monoisotopic mass 156.133423 Da. The compound is characterized by an internal (E)-configured double bond at the 2-position of a six-carbon alkenyl chain attached to a trimethylsilyl group, distinguishing it structurally from terminal alkenylsilanes and saturated alkylsilanes.

Molecular Formula C9H20Si
Molecular Weight 156.34 g/mol
CAS No. 17898-20-3
Cat. No. B098296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, 2-hexenyltrimethyl-
CAS17898-20-3
SynonymsSilane, 2-hexenyltrimethyl-
Molecular FormulaC9H20Si
Molecular Weight156.34 g/mol
Structural Identifiers
SMILESCCCC=CC[Si](C)(C)C
InChIInChI=1S/C9H20Si/c1-5-6-7-8-9-10(2,3)4/h7-8H,5-6,9H2,1-4H3
InChIKeyHAYOJYXXROOYGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silane, 2-hexenyltrimethyl- (CAS 17898-20-3): Procurement-Relevant Physicochemical and Structural Profile


Silane, 2-hexenyltrimethyl- (CAS 17898-20-3), systematically named (2E)-2-hexen-1-yl(trimethyl)silane or hex-2-enyltrimethylsilane, is a C9 alkenyltrimethylsilane with molecular formula C9H20Si, average mass 156.341 Da, and monoisotopic mass 156.133423 Da . The compound is characterized by an internal (E)-configured double bond at the 2-position of a six-carbon alkenyl chain attached to a trimethylsilyl group, distinguishing it structurally from terminal alkenylsilanes and saturated alkylsilanes. Predicted physicochemical properties include a density of 0.8±0.1 g/cm³, boiling point of 162.1±9.0 °C at 760 mmHg, vapour pressure of 2.9±0.3 mmHg at 25 °C, enthalpy of vaporization of 38.2±3.0 kJ/mol, and an ACD/LogP of 4.97 . The compound is catalogued in the Wiley Registry of Mass Spectral Data with GC-MS spectra available for analytical confirmation .

Why Generic Substitution of 2-Hexenyltrimethylsilane with Other Alkenylsilanes or Saturated Analogs Is Not Scientifically Valid


2-Hexenyltrimethylsilane cannot be freely interchanged with its closest analogs—hexyltrimethylsilane (saturated), allyltrimethylsilane (C3), vinyltrimethylsilane (C2), or positional isomers such as 5-hexenyltrimethylsilane—because the position and stereochemistry of the internal double bond govern fundamentally different physicochemical properties, reactivity profiles in hydrosilylation and cross-coupling, and comonomer incorporation behavior in polymerization . The internal (E)-2-hexenyl motif imparts a distinct boiling point (162.1±9.0 °C), density (0.8±0.1 g/cm³), and LogP (4.97) that differ measurably from the saturated analog's boiling point of 164.5 °C and density of 0.744 g/cm³, as well as from the shorter-chain allyltrimethylsilane (BP 84-88 °C) . Furthermore, internal alkenylsilanes exhibit markedly lower reactivity in secondary hydrosilylation relative to terminal alkenylsilanes, a property that can be either a liability or a deliberate selectivity advantage depending on the synthetic objective . These differences render procurement based solely on elemental composition or silane class membership scientifically indefensible.

Quantitative Differential Evidence for Silane, 2-hexenyltrimethyl- (CAS 17898-20-3) vs. Closest Analogs


Density and Boiling Point Differentiation of 2-Hexenyltrimethylsilane vs. Saturated Hexyltrimethylsilane

The presence of the internal (E)-double bond in 2-hexenyltrimethylsilane produces a measurable increase in density (~7.5% higher) and a slight decrease in boiling point (~2.4 °C lower) compared to its fully saturated analog, hexyltrimethylsilane (CAS 3429-62-7) . These differences, while modest, are analytically significant for GC separation, formulation density matching, and solvent selection in synthesis. The higher density of the unsaturated compound reflects the increased polarizability and tighter molecular packing conferred by the sp²-hybridized carbons of the double bond .

Organosilicon chemistry Physicochemical characterization Structure-property relationships

Boiling Point and Volatility Differentiation of 2-Hexenyltrimethylsilane vs. Shorter-Chain Alkenyltrimethylsilanes (Allyl- and Vinyl-)

The extended C6 alkenyl chain of 2-hexenyltrimethylsilane confers a significantly higher boiling point (162.1±9.0 °C) compared to the workhorse allyltrimethylsilane (84-88 °C) and vinyltrimethylsilane (55 °C), as well as a substantially lower vapour pressure (2.9±0.3 mmHg at 25 °C) vs. allyltrimethylsilane (82 hPa ≈ 61.5 mmHg at 25 °C) . The ACD/LogP of 4.97 indicates markedly higher lipophilicity than shorter-chain analogs, which impacts partitioning behavior in biphasic reactions and aqueous workup procedures .

Organosilicon reagents Volatility ranking Synthetic intermediates

Catalyst-Dependent Control of Internal vs. Terminal Double Bond Isomerism in Hexenylsilane Hydrosilylation Synthesis

In the hydrosilylation of 1,5-hexadiene with HSiMeCl₂, the choice of platinum catalyst system dramatically controls the proportion of internal olefin isomer (analogous to the 2-hexenyl motif) in the hexenylsilane product. Using a silica-supported Pt catalyst with N- or S-containing organosilicon tethers, the undesirable internal bond isomer content is suppressed to <1% . In contrast, when the same reaction is catalyzed by homogeneous H₂PtCl₆·6H₂O in isopropyl alcohol at identical Pt loading, the internal isomer content rises to 33% . This ~33-fold difference demonstrates that compounds with 2-hexenyl-type internal unsaturation represent a specific isomeric outcome that must be either deliberately targeted or rigorously avoided, depending on whether the end use requires a terminal (5-hexenyl) or internal (2-hexenyl) double bond for subsequent chemistry.

Hydrosilylation Platinum catalysis Isomerization control Organosilicon synthesis

E/Z Stereochemical Differentiation: (2E)-2-Hexenyltrimethylsilane as the Thermodynamically Favored Isomer

CAS 17898-20-3 is indexed on ChemSpider with the systematic name (2E)-2-Hexen-1-yl(trimethyl)silane, corresponding to the E (trans) stereoisomer . The distinct (Z)-hex-2-enyltrimethylsilane counterpart carries the separate CAS registry number 74676-14-5 . The separate (E)-stereoisomer is also registered under CAS 121410-55-7 . This stereochemical identity is critical because (E)- and (Z)-alkenylsilanes exhibit different reactivity profiles in stereospecific transformations: the Rh(I)-catalyzed isomerization of (Z)-alkenylsilanes to (E)-isomers with hydrosilane is a documented transformation, indicating that the (E)-isomer represents the thermodynamically more stable configuration .

Stereochemistry Alkenylsilane configuration E/Z isomerism

Alkenyl Chain Length Effects on Comonomer Incorporation: 5-Hexenyltrimethylsilane as Highest Incorporation-Rate Isomer in Propylene Copolymerization

In a direct head-to-head copolymerization study of three ω-alkenyltrimethylsilanes (3-butenyl-, 5-hexenyl-, and 7-octenyltrimethylsilane) with propylene over a heterogeneous Ziegler-Natta catalyst, 5-hexenyltrimethylsilane—the positional isomer of the target compound—exhibited the highest comonomer incorporation rate into polypropylene, contrary to predictions based on molecular volume . DFT simulations revealed that while complexation abilities at the Ti active site decrease with increasing chain length (3-butenyl > 5-hexenyl > 7-octenyl), the insertion energy barriers follow the opposite trend: 5-hexenyltrimethylsilane < 7-octenyltrimethylsilane < 3-butenyltrimethylsilane . This non-linear structure-property relationship demonstrates that the six-carbon alkenyl chain length occupies a 'sweet spot' for copolymerization efficiency that is not simply extrapolated from shorter or longer analogs.

Ziegler-Natta polymerization Copolymerization ω-Alkenyltrimethylsilanes Long-chain-branched polypropylene

Evidence-Backed Research and Industrial Application Scenarios for 2-Hexenyltrimethylsilane (CAS 17898-20-3)


Stereospecific Organic Synthesis Requiring Internal (E)-Alkenylsilane Nucleophiles

The (E)-configured internal double bond of 2-hexenyltrimethylsilane provides a well-defined stereochemical handle for Lewis acid-mediated additions to carbonyl electrophiles and iminium ions. Unlike allyltrimethylsilane (BP 84-88 °C), which is limited to allyl transfer, the 2-hexenyl variant enables homologation with installation of a six-carbon chain bearing defined (E)-olefin geometry. The higher boiling point (162.1±9.0 °C) and lower volatility relative to allyl- and vinylsilanes permit higher reaction temperatures without reagent loss, while the ACD/LogP of 4.97 facilitates organic-phase retention during aqueous workup . The documented Rh(I)-catalyzed (Z)→(E) isomerization of alkenylsilanes confirms the thermodynamic preference for the (E)-configuration, making CAS 17898-20-3 (as the (E)-isomer) the configurationally stable choice for stereoretentive transformations .

Hydrosilylation-Derived Organosilicon Materials Where Internal Olefin Content Must Be Controlled or Quantified

2-Hexenyltrimethylsilane serves as a critical analytical reference standard for quantifying internal olefin isomer content in hexenylsilane products derived from diene hydrosilylation. Patent EP0546716B1 established that catalyst selection dictates internal isomer proportions ranging from <1% (supported Pt) to 33% (homogeneous H₂PtCl₆) . Since internal olefinic unsaturation exhibits low reactivity toward further hydrosilylation—a liability for elastomer curing but a potential advantage for selective monofunctionalization—procurement of authentic 2-hexenyltrimethylsilane enables quantitative GC-MS calibration for quality control of terminal hexenylsilane batches, using the SpectraBase-registered mass spectrum for unambiguous identification .

Silane-Functionalized Polyolefin Research Requiring Chain-Length Optimization of Alkenyl Comonomers

For research groups developing silane-functionalized polyethylene (PE) or polypropylene (PP) via Ziegler-Natta or metallocene catalysis, the 2023 copolymerization study by Chen et al. demonstrated that the C6 alkenyl chain length in ω-alkenyltrimethylsilanes produces non-monotonic effects on comonomer incorporation that cannot be predicted from shorter (C4) or longer (C8) analogs . Specifically, 5-hexenyltrimethylsilane exhibited the highest incorporation rate into PP despite having intermediate complexation ability, due to its lowest insertion energy barrier among the three chain lengths tested . While the 2-hexenyl isomer has not yet been directly compared in published copolymerization studies, its internal double bond position may confer further differentiated insertion behavior, representing a high-value research opportunity for groups seeking to map structure-property relationships in silane-grafted polyolefins.

Cross-Coupling Precursor Screening for C(sp²)-C Bond Formation via Hiyama-Denmark Methodology

Alkenyltrimethylsilanes are established substrates for palladium-catalyzed Hiyama cross-coupling with aryl and alkenyl halides, typically requiring fluoride or base activation . The (E)-2-hexenyltrimethylsilane offers a specific C6 alkenyl transfer unit with defined internal olefin geometry, distinguishing it from the more common terminal vinyl- and allylsilane coupling partners. The higher molecular weight (156.34 g/mol) and lower volatility compared to allyltrimethylsilane reduce reagent loss during degassing and heating cycles common in cross-coupling protocols. The distinct boiling point (162.1±9.0 °C) also facilitates chromatographic separation of the product alkenylarene from unreacted silane, a practical advantage during reaction optimization and scale-up .

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